molecular formula C24H18N4O2S B2377806 4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1705376-54-0

4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No. B2377806
M. Wt: 426.49
InChI Key: FKLFNXMXJPRZOJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a thiophene ring, and an oxadiazole ring. These are all heterocyclic compounds, which are often found in various pharmaceuticals and organic materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system formed by the alternating single and double bonds in the rings. This conjugation also results in delocalized π electrons, which can have various effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of the various functional groups. For example, the conjugated system could result in unique optical and electronic properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds involving thiophene and oxadiazole derivatives is a significant area of research. For example, compounds synthesized from benzo[b]thiophen-2-yl-hydrazonoesters have been explored for the creation of various heterocyclic derivatives, including pyrazoles and pyrimidines, showing the diversity in chemical synthesis and potential applications in material science and pharmacology (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

A notable application is in the development of anticancer agents. Derivatives of oxadiazole and thiophene have been synthesized and tested for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown promising results, offering pathways for the development of new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Optical and Electronic Properties

The optical and electronic properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, including those with thiophene and pyrrole fragments, have been studied for their potential use in organic light-emitting diodes (OLEDs) and as electron transport materials. These studies provide insights into the material's suitability for electronics and photonics applications (Sun & Jin, 2017).

Antimicrobial and Antitubercular Agents

The synthesis and evaluation of pyrrole derivatives, including those containing the oxadiazole moiety, have shown moderate to good antitubercular activity. These findings contribute to the development of new treatments for tuberculosis, underlining the significance of heterocyclic compounds in addressing global health challenges (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Drug-likeness and Microbial Investigation

Research on the drug-likeness properties and in vitro antimicrobial activity of various synthesized compounds, including those with the oxadiazole structure, indicates their potential as antimicrobial agents. This research also highlights the importance of in-silico approaches in predicting drug-likeness and accelerating the drug development process (Pandya, Dave, Patel, & Desai, 2019).

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with other substances .

properties

IUPAC Name

4-pyrrol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c29-24(17-9-11-19(12-10-17)28-13-3-4-14-28)25-20-7-2-1-6-18(20)16-22-26-23(27-30-22)21-8-5-15-31-21/h1-15H,16H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFNXMXJPRZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

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